molecular formula C12H11N5O B1384314 6-(aminomethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 882252-36-0

6-(aminomethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B1384314
CAS No.: 882252-36-0
M. Wt: 241.25 g/mol
InChI Key: ZDDAXFBAQWOPCZ-UHFFFAOYSA-N
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Description

“6-(aminomethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” is a chemical compound with a molecular weight of 241.25 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C12H11N5O/c13-6-10-15-11-9 (12 (18)16-10)7-14-17 (11)8-4-2-1-3-5-8/h1-7,15H,13H2, (H,16,18) .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 241.25 . Other physical and chemical properties are not explicitly mentioned in the available literature.

Scientific Research Applications

Synthesis and Biological Properties

Pyrazolo[1,5-a]pyrimidine Scaffold in Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold, closely related to the queried compound, is a prominent structure in drug discovery. Its broad medicinal properties include anticancer, central nervous system agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radio diagnostics. Significant synthetic strategies and structure-activity relationship (SAR) studies are centered around this scaffold, indicating its importance in developing potential drug candidates (Cherukupalli et al., 2017).

Chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones
Another compound structurally close to the queried one, 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one, is a valuable building block for synthesizing a variety of heterocyclic compounds. Its reactivity and applications in heterocyclic and dyes synthesis are well-documented, pointing towards its versatility and significance in the field (Gomaa & Ali, 2020).

Biochemical and Pharmacological Properties

5H-Pyrano[2,3-d]pyrimidine Scaffolds
The 5H-pyrano[2,3-d]pyrimidine core is crucial for the medicinal and pharmaceutical industries. Its wide applicability and bioavailability make it a key precursor in the industry. The extensive investigation and synthetic pathways employed for developing derivatives of this scaffold highlight its significance in medicinal chemistry (Parmar et al., 2023).

Pyrazolo[1,5-a]pyrimidines' Regio-Orientation
The regio-orientation of pyrazolo[1,5-a]pyrimidines is of particular interest due to the nucleophilicity of the aminopyrazoles involved. Understanding this aspect is crucial for correct structure assignment and further applications in medicinal chemistry (Mohamed & Mahmoud, 2019).

Medicinal Attributes of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines, structurally similar to the queried compound, are known for their extensive medicinal roles in various disease conditions. Biochemical and biophysical properties, explored through a range of assays and tests, establish their significance in addressing diseases affecting the central nervous system, cardiovascular system, cancer, and inflammation (Chauhan & Kumar, 2013).

Mechanism of Action

Target of Action

The primary target of the compound 6-(aminomethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation and proliferation . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . CDK2 enzymatic regulation requires the binding of catalytic subunits (CDK1–CDK8) with regulatory subunits (cyclin A–cyclin H) to give a fully active complex (CDK-cyclin), which is necessary for phosphorylation of key proteins that regulate the progression through the cell cycle . The compound acts as a CDK2 inhibitor, disrupting this process and thus inhibiting cell proliferation .

Biochemical Pathways

The compound affects the CDK2/cyclin A2 pathway . By inhibiting CDK2, the compound disrupts the normal cell cycle progression, affecting downstream effects such as cell proliferation . This is particularly significant in the context of cancer treatment, where uncontrolled cell proliferation is a key characteristic of tumor growth .

Result of Action

The compound shows significant inhibitory activity against CDK2 . It has been found to significantly inhibit the growth of examined cell lines . Most notably, the compound showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) .

Biochemical Analysis

Biochemical Properties

6-(Aminomethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . By binding to the active site of CDKs, this compound prevents the phosphorylation of key proteins, thereby halting cell cycle progression .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces apoptosis by activating caspases and disrupting mitochondrial membrane potential . Additionally, it modulates the expression of genes involved in cell proliferation and survival, thereby exerting its anticancer effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of CDKs, leading to enzyme inhibition . This binding prevents the phosphorylation of downstream targets, ultimately resulting in cell cycle arrest. Furthermore, this compound has been shown to interact with other kinases and signaling molecules, thereby influencing various cellular pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have demonstrated that this compound is relatively stable under physiological conditions, with minimal degradation over extended periods . Long-term exposure to this compound in vitro has been associated with sustained inhibition of cell proliferation and induction of apoptosis . Its effects may vary depending on the specific cell type and experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits potent anticancer activity with minimal toxicity . At higher doses, it may cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant therapeutic effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The metabolites are then excreted through the kidneys. This compound may also influence metabolic flux and alter the levels of various metabolites, thereby affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It accumulates in certain cellular compartments, such as the nucleus and mitochondria, where it exerts its biological effects . The distribution of this compound may vary depending on the tissue type and physiological conditions.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the nucleus and mitochondria, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation and acetylation, may influence its localization and activity . Targeting signals within the compound’s structure direct it to specific subcellular compartments, ensuring its proper function .

Properties

IUPAC Name

6-(aminomethyl)-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O/c13-6-10-15-11-9(12(18)16-10)7-14-17(11)8-4-2-1-3-5-8/h1-5,7H,6,13H2,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDAXFBAQWOPCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(aminomethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 6
6-(aminomethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

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